Methyl 3-{[(tert-butoxy)carbonyl](methyl)amino}azetidine-3-carboxylate, trifluoroacetic acid
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Overview
Description
Methyl 3-{(tert-butoxy)carbonylamino}azetidine-3-carboxylate, trifluoroacetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{(tert-butoxy)carbonylamino}azetidine-3-carboxylate typically involves the reaction of azetidine-3-carboxylic acid with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of trifluoroacetic acid as a catalyst helps in achieving high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{(tert-butoxy)carbonylamino}azetidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Methyl 3-{(tert-butoxy)carbonylamino}azetidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-{(tert-butoxy)carbonylamino}azetidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the tert-butoxycarbonyl group enhances its stability and bioavailability, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate
- Methyl 2-[(tert-butoxy)carbonyl]amino-3-hydroxy-3-phenylpropanoate
Uniqueness
Methyl 3-{(tert-butoxy)carbonylamino}azetidine-3-carboxylate stands out due to its unique azetidine ring structure, which imparts distinct chemical and physical properties. This makes it more versatile and effective in various applications compared to similar compounds .
Properties
Molecular Formula |
C13H21F3N2O6 |
---|---|
Molecular Weight |
358.31 g/mol |
IUPAC Name |
methyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H20N2O4.C2HF3O2/c1-10(2,3)17-9(15)13(4)11(6-12-7-11)8(14)16-5;3-2(4,5)1(6)7/h12H,6-7H2,1-5H3;(H,6,7) |
InChI Key |
GFCZJBKKSNQNBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CNC1)C(=O)OC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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